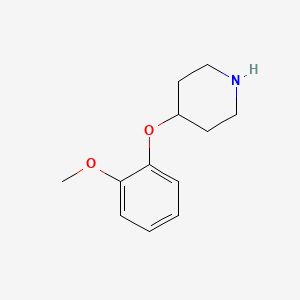

4-(2-Methoxyphenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXAVSKIFOOMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402119 | |

| Record name | 4-(2-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28033-32-1 | |

| Record name | 4-(2-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methoxyphenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Methoxyphenoxy)piperidine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Methoxyphenoxy)piperidine

Introduction

This compound is a heterocyclic compound featuring a piperidine ring linked to a methoxy-substituted phenyl group via an ether linkage. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol .[1][2] This molecule serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[3] Given its role in drug discovery and development, the unambiguous confirmation of its chemical structure is paramount for ensuring the identity, purity, and quality of synthesized materials.

This guide presents a comprehensive, multi-technique analytical workflow for the structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for each experimental choice. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can achieve a self-validating system that confirms the molecular structure with the highest degree of confidence.

The Analytical Strategy: An Integrated Approach

The structural confirmation of a novel or synthesized molecule is never reliant on a single technique. Instead, it requires a cohesive strategy where each analytical method provides a unique and complementary piece of the structural puzzle. Our approach begins with determining the molecular mass and elemental formula, proceeds to identify the functional groups present, and culminates in mapping the precise connectivity of every atom in the molecule.

The logical flow of this process is visualized below.

Caption: Analytical workflow for structure elucidation.

Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

Expertise & Rationale: Mass spectrometry is the foundational step, providing the molecular weight of the compound. We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique ideal for polar molecules like this compound, minimizing fragmentation during ionization and yielding a clear protonated molecular ion, [M+H]⁺.[4] Tandem MS (MS/MS) is then used to induce fragmentation in a controlled manner, revealing key structural motifs.[5]

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

-

Ionization Mode: Set the instrument to positive ion mode.

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the precursor ion [M+H]⁺.

-

Product Ion Scan (MS/MS): Isolate the precursor ion and perform a product ion scan by inducing fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar). Optimize collision energy to generate a rich fragmentation spectrum.[4]

Data Presentation: Predicted Mass and Fragments

| Ion Description | Predicted m/z | Rationale |

| [M+H]⁺ | 208.13 | Protonated parent molecule (C₁₂H₁₈NO₂⁺).[6] |

| [M+Na]⁺ | 230.11 | Sodium adduct, common in ESI.[6] |

| Fragment 1 | 123.08 | Loss of the piperidine ring (C₅H₁₀N), resulting in the methoxyphenoxy cation. |

| Fragment 2 | 99.10 | Cleavage of the ether bond, resulting in the protonated 4-hydroxypiperidine cation. |

| Fragment 3 | 84.08 | Fragmentation of the piperidine ring, often leading to a stable iminium ion.[4] |

The detection of the protonated molecule at m/z 208.13 provides strong evidence for the molecular formula C₁₂H₁₇NO₂. The fragmentation pattern gives initial, valuable clues about the major structural components—the methoxyphenyl group and the piperidine moiety.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of an ether, a secondary amine, and an aromatic ring in this compound will produce a series of characteristic absorption bands.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a KBr pellet (if solid) directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) contributions.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| 3350–3310 | Secondary Amine (N-H) | Stretch | A single, sharp band confirms the R₂N-H structure of the piperidine ring.[7][8] |

| ~3050 | Aromatic C-H | Stretch | Indicates the presence of the phenyl ring. |

| ~2950-2800 | Aliphatic C-H | Stretch | Corresponds to the piperidine and methoxy CH groups. |

| 1600, 1495 | Aromatic C=C | Bend | Characteristic absorptions for the benzene ring. |

| ~1250 | Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | Strong band indicating the Ar-O-C linkage.[9] |

| 1250–1020 | Aliphatic Amine (C-N) | Stretch | Confirms the C-N bonds within the piperidine structure.[7] |

| 910-665 | Secondary Amine (N-H) | Wag | A broad band further supporting the presence of the N-H group.[7] |

The IR spectrum provides a confirmatory fingerprint, aligning perfectly with the proposed structure by identifying the secondary amine, the aromatic ether, and the aliphatic components.

Part 3: Definitive Structure Mapping via NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for structure elucidation, providing unambiguous evidence of atomic connectivity through the analysis of chemical shifts, signal multiplicities, and coupling constants.[10] A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal corresponding to the N-H proton will disappear, confirming its assignment.[8]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.

-

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confidently map proton-proton and proton-carbon connectivities.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hₐ-Hₑ | 6.8 – 7.2 | m | 4H | - | Aromatic Protons |

| Hf | ~4.3 | m | 1H | - | Piperidine C4-H (methine) |

| Hg | ~3.85 | s | 3H | - | Methoxy Protons (-OCH₃) |

| Hh, Hi | 2.8 – 3.2 | m | 4H | - | Piperidine C2-H₂, C6-H₂ (adjacent to N) |

| Hj, Hk | 1.8 – 2.2 | m | 4H | - | Piperidine C3-H₂, C5-H₂ |

| Hl | ~1.7 | br s | 1H | - | Amine Proton (N-H) |

Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1, C2 | 145 - 155 | Aromatic Carbons (C-O) |

| C3-C6 | 110 - 125 | Aromatic Carbons (C-H) |

| C7 | 72 - 78 | Piperidine C4 (methine, C-O) |

| C8 | ~55.9 | Methoxy Carbon (-OCH₃) |

| C9, C12 | 43 - 48 | Piperidine C2, C6 (adjacent to N) |

| C10, C11 | 30 - 35 | Piperidine C3, C5 |

The combination of ¹H and ¹³C NMR data provides a complete and detailed map of the molecule's carbon-hydrogen framework, confirming the specific arrangement of the methoxyphenoxy group at the 4-position of the piperidine ring.

Caption: Final Elucidated Structure with Atom Labeling.

Part 4: Orthogonal Verification via Chromatographic Analysis

Expertise & Rationale: Chromatographic techniques like HPLC are essential for verifying the purity of the sample. Spectroscopic analysis assumes a pure compound; impurities can introduce extraneous signals and lead to incorrect structural assignments. A reversed-phase HPLC method provides an orthogonal check on sample integrity.[11][12]

Experimental Protocol: RP-HPLC-UV

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 275 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak, which would indicate high purity.

Conclusion

The structural elucidation of this compound is successfully and reliably achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular weight of 207.27 g/mol and the elemental formula of C₁₂H₁₇NO₂. FTIR spectroscopy validates the presence of key functional groups, including the secondary amine, aromatic ether, and aliphatic systems. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of atomic connectivity, confirming the precise arrangement of all atoms. This self-validating workflow ensures the highest level of scientific integrity and is an essential component of quality control and research in the field of drug development.

References

- 1. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 28033-32-1 | this compound - Synblock [synblock.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine

The piperidine moiety is a cornerstone in the design of modern pharmaceuticals, recognized for its prevalence in numerous approved drugs and natural alkaloids.[1] As a six-membered nitrogen-containing heterocycle, its saturated and conformationally flexible structure is adept at binding to a wide array of biological targets.[2] This adaptability makes functionalized piperidines, such as this compound, highly valuable building blocks in drug discovery and development.[2]

This guide provides a comprehensive technical overview of this compound, identified by CAS Number 28033-32-1 .[3] We will delve into its chemical properties, explore a representative synthetic pathway, discuss its applications as a key intermediate in pharmaceutical research, and outline essential safety protocols. The hydrochloride salt of this compound is also commercially available under CAS Number 6024-31-3.[4] This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective application in research and synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 28033-32-1 | Synblock[3] |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[5] |

| Molecular Weight | 207.27 g/mol | PubChem[5] |

| MDL Number | MFCD08061099 | Synblock[3] |

| Appearance | White solid (for HCl salt) | Chem-Impex[4] |

| Primary Hazards | Irritant | PubChem[5] |

The structure of this compound, featuring a piperidine ring linked via an ether bond to a methoxy-substituted phenyl group, is a key determinant of its utility.[4]

Caption: Chemical structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be achieved through several routes. A common and reliable method is the Williamson ether synthesis, which involves the coupling of an alkoxide with a suitable organohalide. The following protocol is a representative example, adapted from established procedures for similar alkoxy-piperidine derivatives.[6] It involves the N-protection of 4-hydroxypiperidine, formation of an alkoxide, etherification with 2-methoxyphenol (or a derivative), and subsequent deprotection.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

PART 1: Synthesis of N-Boc-4-(2-methoxyphenoxy)piperidine

-

Reaction Setup: To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Causality: The Mitsunobu reaction is an effective method for this etherification. PPh₃ and DIAD form a phosphonium salt intermediate that activates the hydroxyl group of the piperidine, facilitating nucleophilic attack by the phenoxide of 2-methoxyphenol. Conducting the reaction at 0 °C helps to control the exothermic reaction rate.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up and Isolation: Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate, N-Boc-4-(2-methoxyphenoxy)piperidine.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The identity and purity of the isolated product should be confirmed by ¹H NMR and LC-MS analysis.

-

PART 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Causality: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Strong acids like HCl or TFA efficiently cleave the carbamate to release the free amine.

-

-

Reaction Progression: Stir the solution at room temperature for 1-3 hours.

-

Work-up and Isolation: Concentrate the reaction mixture in vacuo. If HCl was used, the hydrochloride salt is typically obtained. For the free base, the residue can be dissolved in water, basified to pH >10 with NaOH, and extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.[6]

-

Self-Validation: Deprotection can be monitored by TLC or LC-MS. Final product purity and identity should be rigorously confirmed by NMR spectroscopy and mass spectrometry.

-

Applications in Drug Discovery and Neuroscience

This compound and its hydrochloride salt are valuable intermediates in pharmaceutical development, particularly for agents targeting the central nervous system (CNS).[4][7]

-

Scaffold for Neurological Agents: The compound serves as a key building block in the synthesis of molecules for neuroscience research.[4] Its structure is relevant for developing potential treatments for conditions such as depression and anxiety by modulating neurotransmitter systems.[7][8]

-

Intermediate for Complex Molecules: The piperidine nitrogen provides a reactive handle for further functionalization, allowing medicinal chemists to build more complex molecules with tailored biological activities. This makes it a versatile precursor in the synthesis of diverse pharmaceutical candidates.[2][4]

-

Fragment-Based Drug Design: The methoxyphenoxy and piperidine fragments themselves are common in known bioactive molecules. As such, this compound is a strategic starting point in fragment-based approaches to discovering new lead compounds.

Caption: Role in the drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its derivatives must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for the parent compound was not found, data from closely related piperidine analogues provides authoritative guidance on potential hazards.[9][10][11]

-

Hazard Classification: Based on analogous compounds like 4-(2-Methoxyphenyl)piperidine, this chemical should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10][11] It is classified as an irritant.[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this compound.[9][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

-

Handling Precautions: Avoid breathing dust, mist, or vapors.[9] Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For the hydrochloride salt, storage at 0-8 °C is recommended.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Disclaimer: The safety information provided is based on related structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound (CAS: 28033-32-1) is more than just a chemical intermediate; it is a strategically designed scaffold that holds significant potential for the advancement of pharmaceutical research. Its unique combination of a piperidine ring and a methoxyphenoxy group provides a robust foundation for the synthesis of novel compounds, particularly in the challenging field of neuroscience. This guide has provided a technical framework for understanding its properties, synthesis, and application, underscoring its value to the scientific community dedicated to discovering next-generation therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 28033-32-1 | this compound - Synblock [synblock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

physical and chemical properties of 4-(2-Methoxyphenoxy)piperidine

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the fields of medicinal chemistry and drug discovery. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, its unique structural combination of a flexible piperidine ring and a rigid, electronically-defined methoxyphenoxy group makes it a valuable building block for creating novel therapeutic agents.[1] The piperidine moiety is present in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability.[2][3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core , detailed synthetic protocols, and its applications in modern research.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. This compound's characteristics are summarized below. It is most commonly handled and stored as its hydrochloride salt to improve stability and solubility.[4][5]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [6] |

| CAS Number (Free Base) | 28033-32-1 | [7] |

| CAS Number (HCl Salt) | 6024-31-3 | [4][8] |

| Molecular Formula | C₁₂H₁₇NO₂ | [6][7] |

| Molecular Weight | 207.27 g/mol (Free Base) 243.73 g/mol (HCl Salt) | [4][6][7][8] |

| Appearance | White solid (as HCl Salt) | [4][8] |

| Purity | Typically ≥96% - 98% | [4][7] |

| Storage Conditions | 0-8 °C, in a dry, sealed place | [4][7][8] |

Solubility and Stability

The free base form of this compound is expected to be soluble in a range of organic solvents such as alcohols, ethers, and chloroform, a common trait for piperidine derivatives.[9] Its solubility in aqueous media is limited but can be significantly enhanced by forming the hydrochloride salt, which is highly soluble and the preferred form for biological assays and formulation development.[4][5] The compound is stable under recommended storage conditions, though the piperidine nitrogen can be susceptible to oxidation over prolonged exposure to air.

Spectral Data Interpretation

While specific spectra are proprietary to suppliers, the structural features of this compound allow for predictable spectral characteristics essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the methoxyphenoxy group, a singlet for the methoxy (-OCH₃) protons, and several multiplets for the piperidine ring protons, including the proton at the C4 position adjacent to the ether oxygen.

-

¹³C NMR: The carbon NMR spectrum is expected to show 12 unique signals in the free base. Key signals would include those for the four distinct aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring. The C4 carbon of the piperidine ring, being attached to the ether oxygen, would be shifted downfield compared to the other piperidine carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (207.27 for the free base). Fragmentation patterns would likely involve the cleavage of the ether bond or fragmentation of the piperidine ring.

Chemical Properties and Reactivity

The reactivity of this compound is primarily governed by the secondary amine within the piperidine ring.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to readily form acid addition salts, such as the commonly used hydrochloride salt, upon reaction with acids.

-

Nucleophilicity: The nitrogen atom is a potent nucleophile, making it susceptible to a variety of synthetic transformations. Key reactions include:

-

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in drug design to modulate the basicity of the nitrogen and introduce new pharmacophoric elements.[10]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

-

The ether linkage and the aromatic ring are generally stable under standard synthetic conditions, allowing for selective modification at the piperidine nitrogen.

Synthesis and Methodologies

The most direct and widely applicable method for synthesizing this compound is through a Williamson ether synthesis . This protocol involves the nucleophilic substitution of a halide by an alkoxide. In this context, the alkoxide is generated from a protected 4-hydroxypiperidine, which then attacks an activated aryl precursor.

Rationale for Experimental Design

The choice of reagents and reaction pathway is critical for achieving high yield and purity.

-

Protecting Group: The piperidine nitrogen is a competing nucleophile. Therefore, it must be protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is robust enough to withstand the basic conditions of the ether synthesis but can be easily removed under acidic conditions without affecting the newly formed ether bond.

-

Base Selection: Sodium hydride (NaH) is an ideal base for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form the sodium alkoxide. This prevents side reactions that might occur with other bases like hydroxides.

-

Aryl Source: 2-Bromoanisole or 1-fluoro-2-methoxybenzene can serve as the electrophile. The reaction with the fluorinated precursor is often cleaner and proceeds under milder conditions in what is known as a nucleophilic aromatic substitution (SNAᵣ).

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the Sₙ2 or SNAᵣ mechanism.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Alkoxide and Ether Linkage

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

-

Add a solution of 1-fluoro-2-methoxybenzene (1.1 eq.) in DMF to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(2-methoxyphenoxy)piperidine.

Step 2: Deprotection to Yield the Final Product

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane or methanol.

-

Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.

-

Monitor the reaction until the Boc group is completely removed (typically 2-4 hours).

-

Concentrate the solvent under reduced pressure. The resulting solid is this compound hydrochloride. It can be further purified by recrystallization from a solvent system like ethanol/ether to achieve high purity.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules.[4] Its utility stems from the combination of its structural features, which are relevant to targets in the central nervous system (CNS).

-

Pharmaceutical Development: The compound is a key starting material for pharmaceuticals targeting neurological disorders such as depression and anxiety.[4][8][11] The piperidine ring can interact with various receptors and transporters, while the methoxyphenoxy group can be tailored for specific binding pockets.

-

Neuroscience Research: It is employed in studies to probe neurotransmitter systems.[8][11] By modifying the core structure, researchers can develop selective ligands for dopamine, serotonin, or norepinephrine transporters and receptors, helping to elucidate the mechanisms of neurological function and disease.

-

Scaffold for Library Synthesis: Due to the reactivity of its secondary amine, the molecule is an excellent scaffold for creating diverse chemical libraries for high-throughput screening. These libraries are used to identify hit compounds for a wide range of biological targets.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The hydrochloride salt should be stored in a tightly sealed container at 0-8 °C to prevent degradation.[4][8] The free base should be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]

-

Safety: As with most amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. The compound is classified as an irritant.[6]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 28033-32-1 | this compound - Synblock [synblock.com]

- 8. chemimpex.com [chemimpex.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Hit2Lead | 4-(2-methoxyphenoxy)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine | SC-37269829 [hit2lead.com]

- 11. jk-sci.com [jk-sci.com]

Unlocking Therapeutic Potential: A Technical Guide to 4-(2-Methoxyphenoxy)piperidine Derivatives and Their Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-methoxyphenoxy)piperidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have led to the discovery of potent and selective modulators of a range of biological targets, particularly within the central nervous system. This in-depth technical guide synthesizes the current understanding of this compound derivatives, focusing on their most promising therapeutic targets. We will explore the structure-activity relationships (SAR), mechanistic insights, and experimental methodologies crucial for advancing the development of these compounds from promising leads to clinical candidates. This guide is intended to be a valuable resource for researchers actively engaged in the design and development of next-generation therapeutics based on this remarkable scaffold.

The this compound Scaffold: A Gateway to CNS Targets

The this compound core structure combines a basic piperidine ring, which can be crucial for interacting with acidic residues in target proteins, with a methoxyphenoxy group that can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. This combination of features provides a foundation for developing ligands with high affinity and selectivity for a diverse array of receptors and enzymes. The piperidine moiety is a common fragment in many approved drugs, highlighting its favorable pharmacokinetic properties and metabolic stability.[1][2] The 2-methoxy substitution on the phenoxy ring can influence the conformational preferences of the molecule and provide an additional point for interaction with the target protein.

The versatility of this scaffold lies in the numerous points for chemical modification. The piperidine nitrogen can be readily substituted to introduce a wide range of functional groups, allowing for the fine-tuning of physicochemical properties and target engagement. Furthermore, the piperidine ring and the phenoxy ring can be substituted to explore the chemical space around the core structure, leading to the optimization of potency, selectivity, and pharmacokinetic profiles.

Potential Therapeutic Targets and Mechanistic Insights

Derivatives of the this compound scaffold have demonstrated significant activity at several key therapeutic targets implicated in a variety of disease states. This section will delve into the most promising of these targets, providing an overview of the rationale for their selection, the mechanism of action of the derivatives, and the crucial structure-activity relationships that govern their interaction.

Sigma-1 (σ1) Receptors: A Target for Neuroprotection and Cognitive Enhancement

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation has been implicated in a range of neurological conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[3] Agonism at the σ1 receptor is believed to promote neuronal survival and plasticity, making it an attractive target for therapeutic intervention.

Phenoxyalkylpiperidines, including derivatives of the this compound scaffold, have emerged as a class of high-affinity σ1 receptor ligands.[4] Research has shown that these compounds can act as potent agonists, exhibiting neuroprotective and anti-amnesic effects in preclinical models.

Structure-Activity Relationship (SAR) Insights:

-

Piperidine Substitution: Methylation of the piperidine ring, particularly at the 4-position, has been shown to be favorable for high σ1 receptor affinity.[4] However, increasing the degree of methylation can lead to a decrease in affinity.[3]

-

Phenoxy Ring Substitution: The nature of the substituent on the phenoxy ring can influence both affinity and selectivity. For instance, a para-methoxy group on the phenoxy ring has been shown to be well-tolerated and can contribute to high σ1 affinity.[4]

-

Linker Length: The length of the alkyl chain connecting the piperidine and phenoxy moieties is a critical determinant of activity. An ethyl linker has been found to be optimal for high σ1 affinity and selectivity.[4]

Signaling Pathway and Proposed Mechanism of Action:

Caption: Proposed mechanism of σ1 receptor agonism by this compound derivatives.

Dopamine D4 Receptors: A Target for L-DOPA-Induced Dyskinesia in Parkinson's Disease

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily expressed in the limbic system and cortex. Its selective modulation is a promising strategy for treating certain neuropsychiatric disorders. Notably, antagonism of the D4 receptor has been investigated as a potential therapy for L-DOPA-induced dyskinesia (LID) in Parkinson's disease, a debilitating side effect of long-term dopamine replacement therapy.[5][6][7]

Derivatives of the 4-(phenoxymethyl)piperidine scaffold have been identified as potent and selective dopamine D4 receptor antagonists.[5][6][7][8] These compounds have shown high affinity for the D4 receptor with excellent selectivity over other dopamine receptor subtypes.[5][7]

Structure-Activity Relationship (SAR) Insights:

-

Piperidine Core: The piperidine ring serves as a crucial scaffold for orienting the key pharmacophoric elements.

-

Phenoxy Substitutions: The substitution pattern on the phenoxy ring is critical for D4 receptor affinity and selectivity. For example, 4-cyano and 3,4-difluoro substitutions on the phenoxy ring have been shown to yield compounds with single-digit nanomolar binding affinities for the D4 receptor.[6]

-

Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating potency and pharmacokinetic properties.

Signaling Pathway and Proposed Mechanism of Action:

Caption: Antagonistic action of this compound derivatives at the D4 receptor.

Opioid Receptors: Towards Safer Analgesics

The opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. While µ-opioid receptor (MOR) agonists are highly effective for pain management, their use is associated with severe side effects such as respiratory depression, tolerance, and addiction.[9] One promising strategy to mitigate these side effects is the development of ligands with mixed MOR agonist and DOR antagonist profiles.[9][10]

The 4-substituted piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[1][2][9][10] By modifying the substituents on the piperidine ring and the N-substituent, it is possible to develop compounds with the desired mixed-functionality.

Structure-Activity Relationship (SAR) Insights:

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of the activity profile (agonist, antagonist, or mixed).

-

4-Position Substituent: The group at the 4-position of the piperidine ring significantly influences binding affinity and selectivity for the different opioid receptor subtypes.[9][10]

-

Stereochemistry: The stereochemistry of the piperidine ring and its substituents can have a profound impact on the pharmacological activity.

Signaling Pathway and Proposed Mechanism of Action:

Caption: Dual-action mechanism of 4-substituted piperidine derivatives at opioid receptors.

NMDA Receptors: Targeting Excitotoxicity

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and memory formation. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders, including stroke and traumatic brain injury.[11] Selective antagonists of the NR2B subunit of the NMDA receptor are of particular interest as they may offer a better therapeutic window with fewer side effects compared to non-selective antagonists.[12][13]

A derivative of N-(2-phenoxyethyl)-4-benzylpiperidine has been identified as a potent and selective antagonist of the NR1/2B NMDA receptor subtype.[11] This finding suggests that the this compound scaffold could be a valuable starting point for the development of novel NR2B-selective antagonists.

Structure-Activity Relationship (SAR) Insights:

-

Phenoxy Ring Substitution: A hydroxyl group on the phenyl ring para to the oxyethyl tether has been shown to significantly increase potency at the NR1A/2B receptor.[11]

-

Piperidine 4-Position: The presence of a benzyl group at the 4-position of the piperidine ring is important for activity.

-

Piperidine Ring Substitution: Introduction of a hydroxyl group at the C-4 position of the piperidine ring can reduce off-target effects.[11]

Experimental Protocols for Target Validation

The scientific integrity of drug discovery relies on robust and reproducible experimental methodologies. This section provides an overview of the key in vitro assays used to characterize the interaction of this compound derivatives with their therapeutic targets.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and selectivity.

General Protocol for Receptor Binding Assay:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the cell membranes, a known concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Table 1: Example Radioligands for Target Receptors

| Therapeutic Target | Radioligand |

| Sigma-1 (σ1) Receptor | [³H]-(+)-pentazocine |

| Dopamine D4 Receptor | [³H]-spiperone or [³H]-nemonapride |

| Mu-Opioid Receptor (MOR) | [³H]-DAMGO |

| Delta-Opioid Receptor (DOR) | [³H]-DPDPE |

| NMDA Receptor (NR2B) | [³H]-ifenprodil |

Functional Assays

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the downstream cellular response following receptor activation or inhibition.

Example Functional Assay: [³⁵S]GTPγS Binding Assay for GPCRs

This assay measures the activation of G proteins, which is an early event in the signaling cascade of most G protein-coupled receptors (GPCRs), including dopamine and opioid receptors.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described for the binding assay.

-

Assay Setup: In a multi-well plate, combine the membranes, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test compound (for agonist testing) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonist testing).

-

Incubation: Incubate the reaction mixture to allow for G protein activation and binding of [³⁵S]GTPγS.

-

Termination and Detection: Terminate the reaction by rapid filtration and quantify the amount of membrane-bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a few key steps, allowing for the introduction of diversity at various positions of the scaffold. A general synthetic route is outlined below.

General Synthetic Scheme:

Caption: A generalized synthetic route to this compound derivatives.

This modular synthetic approach allows for the efficient generation of libraries of compounds for SAR studies. The choice of protecting group for the piperidine nitrogen and the specific conditions for the Williamson ether synthesis and N-functionalization can be optimized based on the desired final products.

Future Directions and Conclusion

The this compound scaffold has proven to be a rich source of novel drug candidates with the potential to address significant unmet medical needs, particularly in the realm of central nervous system disorders. The exploration of its derivatives has led to the identification of potent and selective modulators of sigma-1, dopamine D4, opioid, and NMDA receptors.

Future research in this area should focus on:

-

Lead Optimization: Further refinement of the lead compounds for each target to improve their pharmacokinetic properties, including brain penetration and metabolic stability.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of disease to validate their therapeutic potential.

-

Exploration of New Targets: Screening of this compound derivative libraries against a broader range of biological targets to uncover new therapeutic opportunities.

-

Structural Biology: Elucidation of the crystal structures of these derivatives in complex with their target proteins to provide a deeper understanding of the molecular basis of their activity and to guide future drug design efforts.

References

- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. d-nb.info [d-nb.info]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship study of novel NR2B-selective antagonists with arylamides to avoid reactive metabolites formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(2-Methoxyphenoxy)piperidine in Advancing Neuroscience Research: A Technical Guide

Foreword: Unveiling the Potential of a Key Chemical Scaffold

In the intricate landscape of neuroscience research and drug development, the identification and characterization of novel molecular entities that can selectively modulate neuronal signaling pathways are of paramount importance. Among the myriad of chemical scaffolds, the phenoxy-piperidine core has emerged as a particularly fruitful area of investigation. This guide focuses on a key representative of this class, 4-(2-Methoxyphenoxy)piperidine, and its hydrochloride salt. While often utilized as a crucial intermediate in the synthesis of more complex pharmaceutical agents targeting neurological disorders, its inherent biological activities and value as a research tool warrant a dedicated exploration.[1] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, mechanism of action, and applications in the field, with a particular focus on its interaction with the sigma-1 (σ1) receptor, a key player in neuroprotection and synaptic plasticity.

The Genesis of a Privileged Scaffold: Synthesis and Chemical Properties

The synthesis of this compound hydrochloride is a critical first step for its application in research. While various synthetic routes exist for phenoxy-piperidine derivatives, a common and effective method involves the nucleophilic substitution of a protected 4-hydroxypiperidine with a suitable methoxyphenoxy precursor, followed by deprotection and salt formation.

A representative synthetic protocol is detailed below:

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

N-Boc-4-hydroxypiperidine

-

2-Methoxyphenol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Mitsunobu Reaction:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous toluene, add DIAD (1.2 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(2-methoxyphenoxy)piperidine.

-

-

Boc Deprotection:

-

Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until TLC indicates complete deprotection.

-

Concentrate the mixture under reduced pressure.

-

-

Salt Formation and Purification:

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated NaHCO3 solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution to yield the free base of this compound.

-

Dissolve the free base in a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of HCl in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride as a white solid.

-

Mechanism of Action: A High-Affinity Ligand for the Sigma-1 Receptor

The primary mechanism through which this compound and its derivatives exert their effects in the central nervous system is through their high affinity for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, known as the mitochondria-associated ER membrane (MAM).[2] It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.

The phenoxy-piperidine scaffold has been identified as an optimal structure for achieving high-affinity binding to the σ1 receptor, often with selectivity over the sigma-2 (σ2) receptor subtype.[3]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of representative phenoxy-piperidine derivatives for sigma receptors. It is important to note that slight structural modifications, such as the addition of a methyl group to the piperidine ring, can significantly enhance affinity and selectivity.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | > 50 | > 33 |

| N-[(4-methoxyphenoxy)ethyl]piperidines | Generally high affinity for σ1 | Moderate to low affinity | High σ1 selectivity |

Data synthesized from multiple sources, including[3].

Signaling Pathways: Neuroprotection and Plasticity

Activation of the σ1 receptor by ligands such as those derived from this compound initiates a cascade of neuroprotective and pro-survival signaling events.[2][4] This is particularly relevant in the context of neurodegenerative diseases and ischemic insults.

A key neuroprotective pathway initiated by σ1 receptor agonists involves the modulation of cellular stress responses and the enhancement of neuronal resilience. The following diagram illustrates a simplified representation of this signaling cascade.

Caption: Neuroprotective signaling pathway of σ1 receptor agonists.

Applications in Neuroscience Research: A Versatile Tool

The unique pharmacological profile of this compound and its derivatives makes them invaluable tools for a range of applications in neuroscience research, from fundamental studies of receptor function to the preclinical evaluation of novel therapeutics for neurological disorders.

Experimental Workflow: Characterization of a Novel Sigma-1 Receptor Ligand

The following diagram outlines a typical experimental workflow for the characterization of a novel compound based on the this compound scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 4-(2-Methoxyphenoxy)piperidine in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of contemporary medicinal chemistry, present in a significant portion of clinically approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. This guide delves into the specific utility of the 4-(2-methoxyphenoxy)piperidine core, a structural motif increasingly recognized for its role in the development of sophisticated central nervous system (CNS) agents. We will explore its synthesis, dissect its structure-activity relationships, and contextualize its application through the lens of successful clinical candidates that target complex neurological disorders. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for researchers engaged in the design and synthesis of next-generation therapeutics.

The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast number of bioactive molecules and natural alkaloids.[1] Its prevalence in drug design is not coincidental; the piperidine ring offers a unique combination of properties that are highly advantageous for CNS-targeting agents. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with complex receptor topographies. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor engagement.

The 4-substituted piperidines, in particular, represent a versatile platform for scaffold elaboration. The substituent at the 4-position can be readily modified to explore structure-activity relationships (SAR), fine-tuning potency, selectivity, and pharmacokinetic properties. The introduction of an aryloxy linkage at this position, as seen in the this compound core, has proven to be a particularly fruitful strategy in the quest for novel CNS therapeutics.

Synthesis of the this compound Core: A Validated Protocol

The efficient and reliable synthesis of the this compound scaffold is paramount for its utilization in drug discovery programs. A common and robust method involves the Mitsunobu reaction, a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers.[2][3] This approach allows for the coupling of a protected 4-hydroxypiperidine with 2-methoxyphenol, followed by deprotection to yield the desired scaffold.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-hydroxypiperidine.

Step 1: N-Boc-4-(2-methoxyphenoxy)piperidine

-

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

2-Methoxyphenol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirred solution. The reaction is exothermic, and a color change is typically observed.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-4-(2-methoxyphenoxy)piperidine as a pure compound.

-

Step 2: this compound Hydrochloride

-

Materials:

-

N-Boc-4-(2-methoxyphenoxy)piperidine (1.0 eq)

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

-

Procedure:

-

Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine from Step 1 in a minimal amount of 1,4-dioxane.

-

To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate is usually observed.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.[4]

-

Pharmacological Relevance: Targeting Dopamine and Serotonin Pathways

The this compound scaffold is a key structural element in a number of atypical antipsychotics, a class of drugs that has revolutionized the treatment of schizophrenia and other mood disorders. These agents typically exhibit a complex pharmacology, acting as modulators of multiple neurotransmitter systems, most notably the dopamine and serotonin pathways.[5]

Atypical antipsychotics such as aripiprazole, brexpiprazole, and cariprazine, while not all containing the precise this compound core, feature related piperidine or piperazine moieties and share a common mechanism of action: partial agonism at dopamine D₂ and serotonin 5-HT₁A receptors, and antagonism at serotonin 5-HT₂A receptors.[6][7][8][9][10][11] This "dopamine-serotonin system stabilizer" profile is thought to be responsible for their efficacy in treating both the positive and negative symptoms of schizophrenia, with a reduced incidence of extrapyramidal side effects compared to first-generation antipsychotics.[8]

The 2-methoxyphenyl group is a common feature in ligands targeting these receptors, suggesting its importance for optimal binding. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties and conformation of the aromatic ring, thereby modulating receptor affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective ligands based on the this compound scaffold is guided by a deep understanding of its SAR. Minor structural modifications can have a profound impact on receptor binding affinity and functional activity.

| Compound/Analog | Modification from Core Scaffold | D₂ Receptor Ki (nM) | 5-HT₁A Receptor Ki (nM) | Reference |

| Cariprazine | Extended piperazine-cyclohexyl-urea structure | 0.49 - 0.69 | 2.6 | [12] |

| Brexpiprazole | Piperazine-butoxy-quinolinone structure | 0.3 | 0.12 | [1] |

| Aripiprazole | Piperazine-butoxy-dihydroquinolinone structure | 0.34 | - | [13] |

| Analog 38 | N-alkylated 1-(2-methoxyphenyl)piperazine with cinnamoylamide | 76.4 (hD₂L) | - | [11] |

Key SAR takeaways for related structures suggest:

-

Piperidine/Piperazine Nitrogen: The basicity and substitution of the piperidine or piperazine nitrogen are crucial for receptor interaction. N-alkylation can significantly modulate affinity and selectivity.

-

Aromatic Substituents: The nature and position of substituents on the phenoxy ring influence binding. The 2-methoxy group is a common feature in high-affinity ligands for D₂ and 5-HT₁A receptors.

-

Linker and Terminal Group: In more complex analogs, the length and rigidity of the linker connecting the piperidine to other moieties, as well as the nature of the terminal group, play a critical role in determining the overall pharmacological profile.

Pharmacokinetic (ADME) Profile: Considerations for Drug Development

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The piperidine scaffold is often incorporated to improve these properties.

Metabolism

Compounds containing the this compound scaffold are anticipated to undergo metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. Key metabolic pathways for structurally related drugs like aripiprazole and cariprazine include:

-

N-dealkylation: Cleavage of alkyl groups attached to the piperidine/piperazine nitrogen.[13]

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings or the piperidine ring.[14]

-

Dehydrogenation: Formation of double bonds in the piperidine ring.[14]

CYP3A4 and CYP2D6 are the major isoforms involved in the metabolism of many atypical antipsychotics.[6][13] Therefore, when designing new molecules based on the this compound scaffold, it is essential to consider their potential for CYP-mediated metabolism and drug-drug interactions.

Distribution

The lipophilicity imparted by the 2-methoxyphenoxy group generally facilitates crossing the blood-brain barrier, a prerequisite for CNS-acting drugs. However, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties.

Excretion

The metabolites of these compounds are typically more polar and are excreted primarily through the urine and feces.[1]

| Drug | Bioavailability | Protein Binding | Half-life | Major Metabolizing Enzymes | Reference |

| Aripiprazole | 87% (oral) | >99% | ~75 hours | CYP3A4, CYP2D6 | [14] |

| Cariprazine | High (oral) | 91-97% | 2-4 days (parent), 1-3 weeks (active metabolites) | CYP3A4, CYP2D6 | [6][15] |

| Brexpiprazole | 95% (oral) | High | 91 hours | CYP3A4, CYP2D6 | [1][16] |

Conclusion and Future Directions

The this compound scaffold has established itself as a valuable building block in the design of novel CNS agents, particularly those targeting the dopaminergic and serotonergic systems. Its synthetic accessibility, coupled with the favorable pharmacological and pharmacokinetic properties it can impart, ensures its continued relevance in medicinal chemistry.

Future research efforts will likely focus on the development of derivatives with improved selectivity profiles, potentially leading to agents with enhanced efficacy and reduced side effects. The exploration of this scaffold for targets beyond the traditional dopamine and serotonin receptors also represents an exciting avenue for future drug discovery. As our understanding of the complexities of neurological disorders deepens, the strategic deployment of privileged scaffolds like this compound will remain a critical component of the therapeutic innovation toolkit.

References

- 1. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Cariprazine - Wikipedia [en.wikipedia.org]

- 7. tga.gov.au [tga.gov.au]

- 8. ClinPGx [clinpgx.org]

- 9. ClinPGx [clinpgx.org]

- 10. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychscenehub.com [psychscenehub.com]

- 12. dovepress.com [dovepress.com]

- 13. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 4-(2-Methoxyphenoxy)piperidine in Neurological Disorder Therapeutics: A Technical Guide

Abstract

The piperidine scaffold is a cornerstone in the landscape of neuropharmacology, forming the backbone of numerous therapeutics targeting the central nervous system (CNS).[1][2] This technical guide delves into the burgeoning potential of a specific derivative, 4-(2-Methoxyphenoxy)piperidine, as a promising agent for the treatment of a range of neurological disorders. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing an in-depth analysis of its synthesis, mechanism of action, preclinical evidence, and the overarching therapeutic rationale for its continued investigation. We will explore its high-affinity interaction with the sigma-1 (σ1) receptor, a key molecular chaperone implicated in cellular stress responses and neuronal plasticity, and contextualize its potential within the broader landscape of piperidine-based CNS drug discovery.

Introduction: The Piperidine Moiety as a Privileged Scaffold in CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in medicinal chemistry, widely recognized for its "privileged" status in the design of CNS-active agents.[3] Its conformational flexibility and capacity to engage in diverse molecular interactions have enabled the development of therapeutics for a wide array of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][2] The versatility of the piperidine ring allows for meticulous tuning of pharmacological properties, including potency, selectivity, and the crucial ability to penetrate the blood-brain barrier.[2] This guide will focus on a promising derivative, this compound, as a case study in the targeted design of next-generation neurological therapeutics.

Synthesis and Physicochemical Properties of this compound

This compound is a versatile compound that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4][5] Its hydrochloride salt is noted for its excellent solubility, a desirable characteristic for drug formulation and synthesis.[6]

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of this compound can be achieved through several established synthetic routes for 4-aryloxypiperidines. A common and efficient method involves the Williamson ether synthesis, coupling a protected 4-hydroxypiperidine with 2-methoxyphenol.

Caption: Retrosynthetic and forward synthesis pathway for this compound.

Step-by-Step Synthesis Protocol

The following protocol outlines a plausible and scalable synthesis for this compound hydrochloride.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

-

To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-methoxybenzene (1.1 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain N-Boc-4-(2-methoxyphenoxy)piperidine.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature for 2-4 hours.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Mechanism of Action: A High-Affinity Sigma-1 Receptor Agonist

The primary mechanism through which this compound is believed to exert its neuroprotective and therapeutic effects is through its action as a high-affinity agonist of the sigma-1 (σ1) receptor.[7] The σ1 receptor is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[7]

The Role of the Sigma-1 Receptor in Neuroprotection

The σ1 receptor is a critical modulator of cellular stress responses and is implicated in a variety of cellular functions crucial for neuronal health, including:

-

Calcium Homeostasis: Regulation of calcium signaling between the endoplasmic reticulum and mitochondria.

-

Mitochondrial Function: Supporting mitochondrial bioenergetics and reducing oxidative stress.[8]

-

Neuronal Plasticity: Promoting dendritic spine formation and synaptic plasticity.[7]

-

Neuroinflammation: Modulating the activity of microglia and astrocytes.[9]

Activation of the σ1 receptor by agonists has been shown to be neuroprotective in numerous preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[7]

Caption: Proposed mechanism of action of this compound via sigma-1 receptor agonism.

Structure-Activity Relationship (SAR) Insights

Studies on a series of phenoxyalkylpiperidines have provided valuable insights into the structural requirements for high-affinity σ1 receptor binding. The phenoxy moiety connected to the piperidine ring is considered an optimal scaffold for selectivity over the σ2 receptor.[7] The nature and position of substituents on the phenoxy ring, such as the 2-methoxy group in the compound of interest, as well as substitutions on the piperidine ring, can significantly influence binding affinity and functional activity.

Preclinical Evidence for Therapeutic Efficacy

While preclinical studies specifically on this compound are not extensively published, compelling evidence from closely related analogs strongly supports its therapeutic potential.

In Vitro Receptor Binding Affinity

Radioligand binding assays have demonstrated that N-[(4-methoxyphenoxy)ethyl]piperidines exhibit high affinity for the σ1 receptor, with Ki values in the nanomolar range.[7]

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89 - 1.49 | > 50 |

| Related Phenoxyalkylpiperidines | Subnanomolar to low micromolar | Moderate to low affinity |

Table 1: Representative binding affinities of methoxyphenoxy-piperidine derivatives for sigma receptors. Data synthesized from preclinical studies.[7]

In Vivo Efficacy in Models of Neurological Disorders

A key preclinical study demonstrated that 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, a close analog of our compound of interest, displayed potent anti-amnesic effects in animal models of memory impairment.[7] These effects were attributed to its σ1 receptor agonism.[7]

Furthermore, the broader class of piperidine derivatives has shown efficacy in various preclinical models of neurological disorders:

-